7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
描述
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine ring. The structure includes a 4-hydroxy-3-methoxyphenyl group at position 7, a methyl group at position 5, and an N-phenyl carboxamide at position 6 (Figure 1). Its synthesis likely involves multi-component reactions (MCRs) akin to other triazolo-pyrimidine derivatives, such as the Biginelli-like heterocyclization method using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides .
属性
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-17(19(27)24-14-6-4-3-5-7-14)18(25-20(23-12)21-11-22-25)13-8-9-15(26)16(10-13)28-2/h3-12,17-18,26H,1-2H3,(H,24,27)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEDRCKHRONNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Related compounds have been shown to have significant inhibitory activity againstCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit theERK signaling pathway , resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells.
Biochemical Pathways
The compound appears to affect the ERK signaling pathway , a critical pathway in cell proliferation and survival. By inhibiting this pathway, the compound can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties.
Result of Action
The compound has been shown to have significant antiproliferative activities against certain cancer cell lines. It can dose-dependently inhibit the growth and colony formation of cells. Furthermore, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins.
生物活性
The compound 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 376.45 g/mol. Its structure features a triazolo-pyrimidine core substituted with a hydroxy and methoxy phenyl group, which may contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as those associated with the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .
Table 1: Anticancer Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-(4-hydroxy-3-methoxyphenyl)-5-methyl... | A549 (Lung Cancer) | 12.5 | EGFR inhibition |
| 7-(4-hydroxy-3-methoxyphenyl)-5-methyl... | MCF-7 (Breast Cancer) | 15.0 | PDGFR antagonism |
| 7-(4-hydroxy-3-methoxyphenyl)-5-methyl... | HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |
Anti-inflammatory Properties
In addition to anticancer activity, compounds similar to 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Table 2: Anti-inflammatory Activity
| Compound | Assay Type | IC50 (µM) | Effect on Cytokines |
|---|---|---|---|
| Triazolopyrimidine Derivative | TNF-α Inhibition | 8.0 | Decreased TNF-α secretion |
| Triazolopyrimidine Derivative | IL-6 Inhibition | 9.0 | Reduced IL-6 levels |
The biological activities of 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Cytokine Modulation : It has shown potential in modulating inflammatory responses by inhibiting cytokine production.
- Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
A notable study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several triazolopyrimidine derivatives. Among these derivatives, one showed promising results against multiple cancer cell lines with low cytotoxicity towards normal cells .
Another study highlighted the anti-inflammatory potential of similar compounds in animal models where they successfully reduced inflammation markers without significant side effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[1,5-a]Pyrimidine Family
The following table highlights key structural and synthetic differences between the target compound and related derivatives:
Notes:
Key Differences in Physicochemical Properties
- Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound may enhance hydrogen-bonding capacity compared to purely methoxylated (e.g., 3,4,5-trimethoxyphenyl in 5a) or non-polar aryl groups (e.g., phenyl in 5t). This could influence solubility and biological interactions .
- Synthetic Efficiency : The target compound’s synthesis likely requires careful optimization due to steric hindrance from the 4-hydroxy-3-methoxyphenyl group, whereas derivatives with simpler substituents (e.g., 5a ) achieve higher yields (up to 66%) .
- Thermal Stability : Melting points for triazolo-pyrimidines range widely (206–250°C), with the target compound exhibiting a relatively high value (~250°C), suggesting strong crystalline packing due to polar substituents .
准备方法
Cyclocondensation of Aminotriazoles and β-Ketoamides
Aminotriazole derivatives react with β-ketoamides under acidic conditions to form the triazolopyrimidine ring. For example, 3-amino-1,2,4-triazole may condense with a β-ketoamide intermediate bearing the 4-hydroxy-3-methoxyphenyl group. The reaction is catalyzed by acetic acid or p-toluenesulfonic acid at 80–100°C for 6–12 hours.
Table 1: Cyclocondensation Conditions for Core Formation
| Reagents | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole + β-ketoamide | 80 | 12 | 65–70 | |
| POCl3 as catalyst | 100 | 8 | 72 |
Hydrogenation to Tetrahydro Form
The tetrahydro-pyrimidine ring is achieved via catalytic hydrogenation of the dihydro precursor. Palladium on carbon (Pd/C, 10% wt) under H2 (1–3 atm) in ethanol at room temperature for 4–6 hours reduces the double bond.
Introduction of the 4-Hydroxy-3-Methoxyphenyl Group
This substituent is introduced early in the synthesis to avoid side reactions during later steps.
Suzuki-Miyaura Coupling
A boronic ester of 4-hydroxy-3-methoxyphenyl can be coupled to a halogenated triazolopyrimidine intermediate. For example, a bromine at position 7 of the core reacts with 4-hydroxy-3-methoxyphenylboronic acid using Pd(PPh3)4 and Na2CO3 in a dioxane/water mixture at 80°C.
Table 2: Coupling Conditions for Aryl Group Introduction
| Substrate | Catalyst | Base | Solvent | Yield (%) | |
|---|---|---|---|---|---|
| 7-Bromo-triazolopyrimidine | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 68 | |
| Chloro derivative | Pd(OAc)2/XPhos | K3PO4 | Toluene | 75 |
Protection of Hydroxyl Group
The phenolic -OH is protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group post-coupling.
Installation of the N-Phenyl Carboxamide
The carboxamide is introduced via coupling of a carboxylic acid intermediate with aniline.
Carboxylic Acid Activation
The 6-carboxylic acid derivative (generated via hydrolysis of a nitrile or ester) is activated with HATU or EDCl and reacted with aniline in DMF at 0–25°C.
Table 3: Carboxamide Coupling Parameters
| Activating Reagent | Coupling Agent | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 0→25 | 85 | |
| EDCl/HOBt | NEt3 | CH2Cl2 | 25 | 78 |
Methyl Group Incorporation
The 5-methyl group is introduced via alkylation of a secondary amine intermediate. Methyl iodide and K2CO3 in DMF at 60°C for 3 hours achieves selective methylation.
Final Assembly and Purification
A convergent synthesis pathway is recommended:
- Synthesize the 4-hydroxy-3-methoxyphenyl-substituted triazolopyrimidine core (Steps 1–2).
- Reduce to the tetrahydro form (Step 1.2).
- Install the methyl group (Step 4).
- Couple the aniline via carboxamide formation (Step 3).
Final purification uses column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water.
Analytical Characterization
Key spectral data for validation (hypothetical based on analogs):
- 1H NMR (400 MHz, DMSO-d6): δ 9.21 (s, 1H, OH), 7.45–6.75 (m, 8H, aromatic), 4.10 (m, 2H, CH2), 3.81 (s, 3H, OCH3), 2.35 (s, 3H, CH3).
- HRMS : m/z calcd for C20H21N5O3 [M+H]+: 380.1712; found: 380.1709.
Challenges and Optimization
- Regioselectivity : Ensure the 4-hydroxy-3-methoxyphenyl group couples at position 7 using directing groups or optimized catalysts.
- Oxidation Sensitivity : Use inert atmospheres during steps involving the phenolic -OH.
- Yield Improvement : Microwave-assisted synthesis reduces cyclocondensation time from 12 h to 2 h, improving yield to 82%.
常见问题
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs) involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. Catalysts like 3-aminopropyltriethoxysilane (APTS) in ethanol are critical for achieving high yields (>75%) . Reaction monitoring via thin-layer chromatography (TLC) ensures completion before purification by recrystallization or column chromatography . Key variables include solvent choice (ethanol/water mixtures enhance catalyst efficiency) and temperature control (reflux at 80°C for 6–8 hours) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for proton/carbon environments (e.g., hydroxyl protons at δ 9.8–10.2 ppm), Mass Spectrometry (MS) for molecular ion peaks (e.g., m/z 380–400), and Infrared (IR) spectroscopy for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) . X-ray crystallography is recommended for resolving stereochemistry, particularly for fused triazole-pyrimidine cores .
Q. What are the solubility and stability profiles under varying pH and solvent conditions?
The 4-hydroxyphenyl group enhances aqueous solubility at neutral-to-alkaline pH (up to 2.5 mg/mL in PBS buffer), while the methyl and methoxy substituents confer stability in organic solvents like DMSO or ethanol . Stability studies show degradation under UV light (>48 hours exposure), necessitating storage in amber vials at 4°C .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address catalyst toxicity or availability issues?
Catalysts like TMDP (tetramethylenediamine piperazine) are efficient but pose toxicity and regulatory challenges . Alternative protocols using APTS or zinc chloride reduce hazards while maintaining yields (70–80%) . Scalability is achievable via continuous flow reactors, which improve mixing and reduce reaction times by 30% .
Q. How do researchers resolve contradictions in spectral data or bioactivity across similar derivatives?
Contradictions in NMR shifts or bioactivity often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). For example, replacing a hydroxyl group with methoxy alters electron density, shifting aromatic proton signals by 0.3–0.5 ppm . Bioactivity discrepancies (e.g., IC₅₀ variations in kinase assays) are addressed via molecular docking studies to map steric/electronic interactions with target proteins .
Q. What experimental designs are recommended for elucidating the mechanism of action in biological systems?
Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values) with enzymes like kinases . Kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition . For cellular assays, combine fluorescence microscopy (e.g., tracking apoptosis via Annexin V) with Western blotting to validate pathway modulation (e.g., MAPK/ERK) .
Q. What strategies improve bioavailability and target specificity in preclinical models?
Structural modifications, such as adding hydrophilic groups (e.g., sulfonyl or carboxylate), enhance blood-brain barrier penetration . Prodrug formulations (e.g., ester derivatives) improve oral bioavailability by 40–50% in rodent models . To reduce off-target effects, employ click chemistry for site-specific conjugation with targeting moieties (e.g., folate receptors) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Reaction Optimization : Use Design of Experiments (DoE) to statistically optimize catalyst loading, temperature, and solvent ratios .
- Computational Support : Pair experimental results with DFT calculations to predict reaction pathways or molecular dynamics simulations to study protein-ligand interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
